Pfn1-IN-C1 is a small-molecule inhibitor specifically targeting Profilin 1, a key protein involved in the regulation of the actin cytoskeleton. Profilin 1 plays a crucial role in cellular processes such as actin polymerization, cell migration, and proliferation. Pfn1-IN-C1 has demonstrated effectiveness in reducing filamentous actin levels, slowing endothelial cell migration, and inhibiting angiogenesis both in vitro and ex vivo. This compound is particularly valuable for research into the dynamics of the actin cytoskeleton and its implications in various diseases, including cancer and cardiovascular disorders.
Pfn1-IN-C1 is classified as a small-molecule inhibitor. It is derived from research focused on understanding the interactions between Profilin 1 and actin. The compound is synthesized using methods that ensure high purity and bioactivity, making it suitable for laboratory studies.
The synthesis of Pfn1-IN-C1 involves several steps to ensure the compound's efficacy. Initially, 2 mg of Pfn1-IN-C1 is dissolved in 50 μL of dimethyl sulfoxide to create a concentrated solution (40 mg/mL). This mother liquor serves as a stock solution for further experiments.
The synthesis may include various organic reactions to modify precursor compounds, ensuring that the final product can effectively inhibit Profilin 1's interaction with actin. The specific synthetic route and conditions may vary based on laboratory protocols but typically involve standard organic chemistry techniques such as refluxing, filtration, and purification through chromatography.
Pfn1-IN-C1's molecular structure is characterized by specific functional groups that facilitate its binding to Profilin 1. While detailed structural data such as crystallographic information is not provided in the available literature, it is known that the compound's design allows for effective interaction with the target protein.
The molecular weight and specific chemical formula of Pfn1-IN-C1 are critical for understanding its behavior in biological systems. Typically, small-molecule inhibitors like Pfn1-IN-C1 have molecular weights ranging from 300 to 600 g/mol, which supports their ability to permeate cellular membranes.
Pfn1-IN-C1 primarily functions by inhibiting the interaction between Profilin 1 and actin. This inhibition is essential as it prevents actin polymerization, which is crucial for various cellular activities including migration and proliferation. The compound's mechanism of action involves direct binding to Profilin 1, thereby blocking its ability to interact with actin monomers .
The reactions involving Pfn1-IN-C1 can be monitored using biochemical assays that assess actin polymerization rates. For instance, pyrene-actin assays can quantify changes in filament formation in the presence of the inhibitor.
Pfn1-IN-C1 exerts its effects by binding to Profilin 1, which disrupts its normal function of promoting actin polymerization. This inhibition leads to decreased levels of filamentous actin within cells, resulting in slowed cell migration and reduced angiogenic potential of endothelial cells .
The binding of Pfn1-IN-C1 alters the conformational dynamics of Profilin 1, preventing it from effectively catalyzing nucleotide exchange on actin monomers. Consequently, this disruption impacts various cellular processes reliant on actin dynamics.
Pfn1-IN-C1 typically exists as a solid at room temperature and is soluble in organic solvents like dimethyl sulfoxide. Its stability under physiological conditions makes it suitable for biological assays.
The compound's reactivity profile includes its ability to form stable complexes with proteins, particularly Profilin 1. This property is essential for its function as an inhibitor and can be characterized through techniques such as surface plasmon resonance or fluorescence resonance energy transfer.
Pfn1-IN-C1 has several significant applications across various fields:
Profilin-1 contains three functionally distinct domains that facilitate interactions with major ligand classes:
Table 1: Profilin-1 Ligand Interactions and Functional Consequences
Ligand Class | Representative Partners | Functional Outcome | Affinity/Notes |
---|---|---|---|
Actin | ATP-G-actin | Nucleotide exchange catalysis; barbed-end filament elongation | KD ≈ 0.1 µM |
PLP-Proteins | Formins, Ena/VASP, N-WASP | Actin polymerization acceleration; cytoskeletal remodeling | KD varies (0.5–50 µM) |
Phosphoinositides | PI(4,5)P2, PIP3, PI(3,4)P2 | Membrane anchoring; release of actin monomers | Higher affinity for D3-phosphorylated PPIs |
Microtubules | Tubulin dimers | Microtubule destabilization; coordination of cytoskeletal networks | KD = 1.89 µM [6] |
Profilin-1 exerts concentration-dependent effects on actin architecture:
Phosphorylation at Ser-137 (by Rho-associated kinase) inhibits PLP-binding, while dephosphorylation (by protein phosphatase 1) restores it. This switch modulates Profilin-1’s interactions with actin regulators and its subcellular localization [5].
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